molecular formula C13H20ClNO2 B2957024 2,4-dimethyl-6-[(morpholin-4-yl)methyl]phenol hydrochloride CAS No. 1052543-29-9

2,4-dimethyl-6-[(morpholin-4-yl)methyl]phenol hydrochloride

Cat. No.: B2957024
CAS No.: 1052543-29-9
M. Wt: 257.76
InChI Key: XNSQCSOJSJTDEL-UHFFFAOYSA-N
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Description

2,4-dimethyl-6-[(morpholin-4-yl)methyl]phenol hydrochloride is a chemical compound with the molecular formula C13H20ClNO2. It is known for its unique structure, which includes a phenol group substituted with dimethyl and morpholinylmethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-6-[(morpholin-4-yl)methyl]phenol hydrochloride typically involves the reaction of 2,4-dimethylphenol with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-6-[(morpholin-4-yl)methyl]phenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various reduced phenol derivatives. Substitution reactions can result in a wide range of substituted phenol compounds .

Scientific Research Applications

2,4-dimethyl-6-[(morpholin-4-yl)methyl]phenol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dimethyl-6-[(morpholin-4-yl)methyl]phenol hydrochloride involves its interaction with specific molecular targets and pathways. The phenol group can interact with various enzymes and receptors, leading to biological effects. The morpholinylmethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dimethyl-6-[(morpholin-4-yl)methyl]phenol hydrochloride is unique due to the presence of both the dimethylphenol and morpholinylmethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2,4-dimethyl-6-(morpholin-4-ylmethyl)phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-10-7-11(2)13(15)12(8-10)9-14-3-5-16-6-4-14;/h7-8,15H,3-6,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSQCSOJSJTDEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)CN2CCOCC2)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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